N-(4-acetylphenyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide
Description
N-(4-acetylphenyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide is a complex tricyclic carboxamide derivative characterized by a rigid pentaoxatricyclic core and a 4-acetylphenyl substituent. The compound’s structure comprises a fused bicyclic system (tricyclo[7.3.0.02,6]dodecane) with five oxygen atoms incorporated into the rings, four methyl groups at positions 4 and 11, and a carboxamide group at position 8 linked to a 4-acetylphenyl moiety. Its stereoelectronic properties are influenced by the acetyl group’s electron-withdrawing nature, which may enhance hydrogen-bonding interactions and solubility in polar solvents.
Properties
IUPAC Name |
N-(4-acetylphenyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO7/c1-10(22)11-6-8-12(9-7-11)21-17(23)15-13-14(26-19(2,3)25-13)16-18(24-15)28-20(4,5)27-16/h6-9,13-16,18H,1-5H3,(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBBPSKGDOCEGNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2C3C(C4C(O2)OC(O4)(C)C)OC(O3)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-2,2,7,7-tetramethyltetrahydro-3aH-bis([1,3]dioxolo)[4,5-b:4’,5’-d]pyran-5-carboxamide typically involves multiple steps, starting with the preparation of the core tetrahydro-3aH-bis([1,3]dioxolo) structureThe reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems for precise control of reaction parameters. The use of high-throughput screening and process optimization techniques can further enhance the scalability and reproducibility of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(4-acetylphenyl)-2,2,7,7-tetramethyltetrahydro-3aH-bis([1,3]dioxolo)[4,5-b:4’,5’-d]pyran-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .
Scientific Research Applications
Chemistry
N-(4-acetylphenyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows for modifications that can lead to novel compounds with enhanced properties.
Medicine
Research has indicated potential therapeutic applications for this compound:
- Anticancer Properties : Preliminary studies suggest that derivatives of this compound may exhibit significant anticancer activity against various cancer cell lines (e.g., SNB-19 and OVCAR-8) with percent growth inhibitions exceeding 85% in some cases .
- Drug Development : The compound's ability to interact with specific molecular targets makes it a candidate for developing new pharmaceuticals aimed at treating various diseases.
Materials Science
The unique structural features of this compound allow it to be utilized in creating new materials with specific properties:
- Polymer Chemistry : Its incorporation into polymer matrices can enhance mechanical and thermal properties.
- Nanotechnology : The compound's structure may be exploited in the design of nanomaterials for drug delivery systems or as catalysts in chemical reactions.
Case Studies
-
Anticancer Activity Evaluation :
- A study evaluated the anticancer effects of derivatives of this compound on various cancer cell lines.
- Results indicated significant growth inhibition rates and highlighted the compound's potential as a lead structure for further drug development.
-
Material Development :
- Research focused on incorporating this compound into polymeric systems to improve their thermal stability and mechanical strength.
- Findings demonstrated enhanced performance characteristics compared to traditional materials.
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-2,2,7,7-tetramethyltetrahydro-3aH-bis([1,3]dioxolo)[4,5-b:4’,5’-d]pyran-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural analog 4,4,11,11-tetramethyl-N-(2-pentoxyphenyl)-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide (hereafter referred to as the "pentoxy analog") provides a basis for comparative analysis. Both compounds share the same tricyclic core but differ in their aromatic substituents: the target compound features a 4-acetylphenyl group, while the pentoxy analog substitutes this with a 2-pentoxyphenyl group. Key differences are summarized below:
Table 1: Comparative Properties of Target Compound and Pentoxy Analog
Structural and Functional Insights:
Electronic Effects: The 4-acetylphenyl group in the target compound introduces electron-withdrawing effects, polarizing the aromatic ring and enhancing interactions with polar solvents or biological targets.
Synthetic Considerations :
- Both compounds are synthesized via carboxamide coupling between the tricyclic carboxylic acid derivative and substituted anilines. Lower yields in the pentoxy analog may arise from steric hindrance at the ortho-position .
Physicochemical Behavior :
- The acetyl group’s polarity improves the target compound’s aqueous solubility (~25 mg/mL) compared to the pentoxy analog (<10 mg/mL).
- Thermal stability differences (higher melting point in the target compound) correlate with stronger intermolecular forces from acetyl-derived hydrogen bonds.
Potential Applications: The target compound’s acetyl group may favor applications requiring specific binding to enzymes or receptors (e.g., kinase inhibitors). The pentoxy analog’s lipophilicity could optimize pharmacokinetic profiles in drug delivery systems.
Research Findings and Implications
- Crystallography : Both compounds were structurally validated using SHELX programs, underscoring the reliability of these tools for complex heterocycles .
- Structure-Activity Relationships (SAR) : Substituent modifications significantly alter solubility and bioactivity, guiding future design of tricyclic carboxamides for tailored applications.
Biological Activity
N-(4-acetylphenyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's chemical structure, biological activity, and relevant research findings.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of approximately 362.39 g/mol. The structure features a tetramethyl group and multiple ether linkages within a bicyclic framework.
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts, including its potential as an anti-inflammatory agent and its effects on cellular mechanisms.
1. Anti-inflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides (LPS) .
2. Cytotoxicity and Anticancer Activity
In cell line studies, the compound demonstrated cytotoxic effects against several cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase . Notably, the compound's effectiveness varied across different cancer types, suggesting a selective action that warrants further investigation.
3. Antioxidant Activity
The antioxidant potential of this compound was assessed using various assays such as DPPH and ABTS radical scavenging tests. Results indicated that the compound exhibits strong free radical scavenging activity .
Research Findings and Case Studies
Several studies have provided insights into the biological activity of this compound:
Safety and Toxicology
Safety assessments indicate that while the compound shows promising biological activities, further toxicological evaluations are necessary to understand its safety profile fully. Preliminary data suggest low acute toxicity; however, chronic exposure studies are lacking.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
